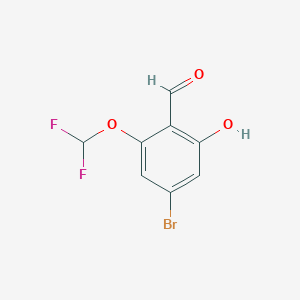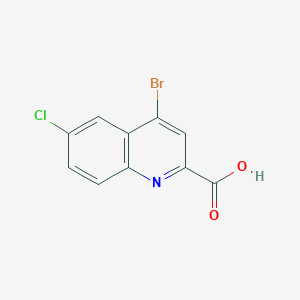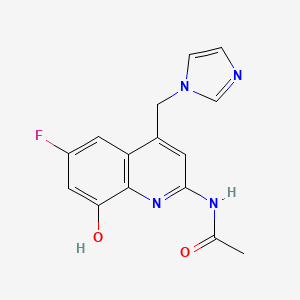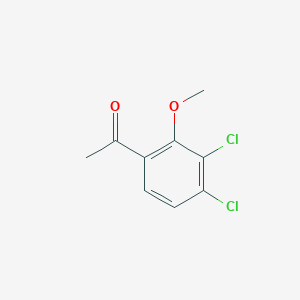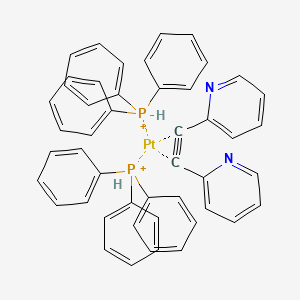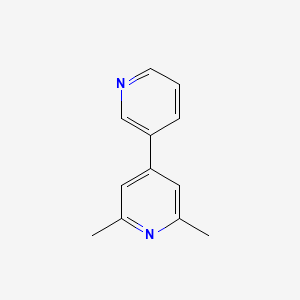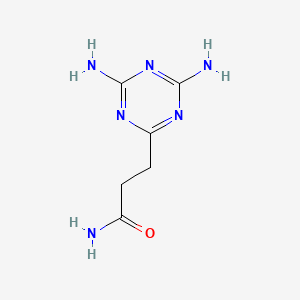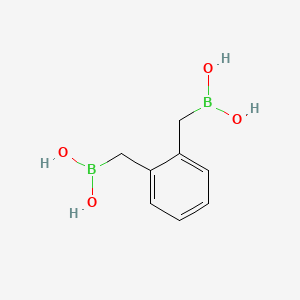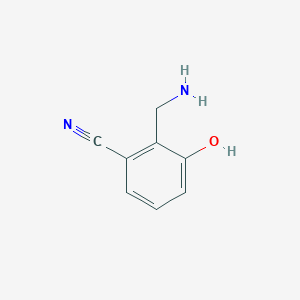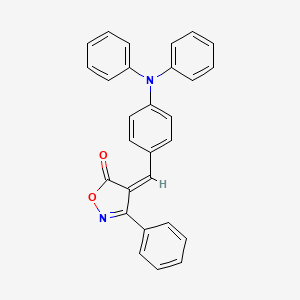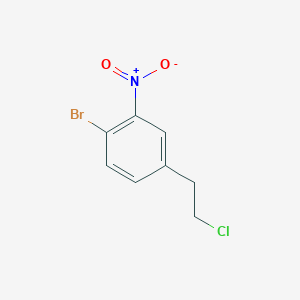
1-Bromo-4-(2-chloroethyl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2-chloroethyl)-2-nitrobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, a chloroethyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-chloroethyl)-2-nitrobenzene can be synthesized through a multi-step process involving the following key reactions:
Nitration: The nitration of 1-bromo-4-(2-chloroethyl)benzene is carried out using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces the nitro group into the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-chloroethyl)-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloroethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-Bromo-4-(2-chloroethyl)-2-aminobenzene.
Oxidation: 1-Bromo-4-(2-chloroacetyl)-2-nitrobenzene or 1-Bromo-4-(2-chloroacetic acid)-2-nitrobenzene.
Scientific Research Applications
1-Bromo-4-(2-chloroethyl)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the preparation of functional materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-bromo-4-(2-chloroethyl)-2-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro group can also contribute to its reactivity and potential cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(2-chloroethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Bromo-4-(2-nitroethyl)benzene: Contains a nitro group on the ethyl chain, leading to different reactivity and applications.
1-Chloro-4-(2-chloroethyl)-2-nitrobenzene: Substitution of bromine with chlorine alters its chemical properties and reactivity.
Uniqueness
1-Bromo-4-(2-chloroethyl)-2-nitrobenzene is unique due to the combination of the bromine, chloroethyl, and nitro groups on the benzene ring
Properties
Molecular Formula |
C8H7BrClNO2 |
|---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
1-bromo-4-(2-chloroethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H7BrClNO2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3-4H2 |
InChI Key |
MCPNPAPDSXYQAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCl)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


